tert-Butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate
Description
tert-Butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate is a carbamate derivative featuring a substituted phenyl ring with chlorine and a 2,6-difluorobenzoyl group. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The tert-butyl carbamate group serves as a protective moiety for amines, while the halogenated substituents enhance stability and modulate reactivity.
Structure
3D Structure
Properties
Molecular Formula |
C18H16ClF2NO3 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
tert-butyl N-[4-chloro-2-(2,6-difluorobenzoyl)phenyl]carbamate |
InChI |
InChI=1S/C18H16ClF2NO3/c1-18(2,3)25-17(24)22-14-8-7-10(19)9-11(14)16(23)15-12(20)5-4-6-13(15)21/h4-9H,1-3H3,(H,22,24) |
InChI Key |
BKAYOOBKJUBEMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Route 2: Oxidative Carbonylation
Step 1: Oxidative Carbonylation of Aniline Derivatives
- Catalyst : Selenium-based catalysts (e.g., SeO₂).
- Phosgene Equivalent : COCl₂ or trichloromethyl chloroformate.
- Conditions : UV light, 50°C, followed by heating at 120°C.
Step 2: Introduction of the 2,6-Difluorobenzoyl Group
- Reaction : Coupling via Suzuki-Miyaura reaction (e.g., 4-chloro-2-bromophenylamine + 2,6-difluorobenzoyl boronic ester).
Advantages :
- Avoids harsh conditions (e.g., phosgene).
- Scalable for industrial use.
Limitations :
- Requires sensitive control of UV and thermal conditions.
Route 3: Palladium-Catalyzed Coupling
Step 1: Suzuki-Miyaura Coupling
- Substrates : 4-Chloro-2-bromophenylamine and 2,6-difluorobenzoyl boronic ester.
- Catalyst : Pd(PPh₃)₄.
- Conditions : Toluene/EtOH, 80°C, Na₂CO₃.
Step 2: Carbamate Protection
- Reagents : Boc anhydride, DMAP.
Yield : Analogous reactions achieved 70–93% yields.
Example :
In the synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-1-carboxylate, Pd-catalyzed coupling yielded 93%.
Critical Reaction Parameters
Alternative Approaches
Route 4: Nucleophilic Aromatic Substitution
- Substrate : 4-Chloro-2-nitrophenylamine.
- Reaction : Displacement of nitro group by 2,6-difluorobenzoyl chloride.
- Limitations : Poor regioselectivity; competing reductions.
Route 5: Ullmann-Type Coupling
- Catalyst : CuI/ligand system.
- Substrates : 4-Chloro-2-iodophenylamine + 2,6-difluorobenzoyl boronic ester.
Advantages :
- Avoids expensive Pd catalysts.
Drawbacks :
- Lower yields (<50% in some cases).
Challenges and Solutions
Economic and Industrial Considerations
| Factor | Impact |
|---|---|
| Catalyst Cost | Pd-based methods increase production costs. |
| Scale-Up | Boc protection is scalable; oxidative carbonylation requires UV control. |
| Waste Management | Solvent recovery (e.g., toluene) reduces environmental impact. |
Chemical Reactions Analysis
tert-Butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of tert-butyl carbamate compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain analogs can inhibit the cyclooxygenase-2 (COX-2) enzyme, which is crucial in the inflammatory response. The anti-inflammatory efficacy was assessed through in vivo models, revealing promising results in terms of percentage inhibition compared to standard drugs like indomethacin .
2. Neuroprotective Effects
Recent studies have indicated that compounds similar to tert-butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate may possess neuroprotective properties. In vitro experiments demonstrated that these compounds could reduce oxidative stress and inflammation in astrocytes stimulated with amyloid beta peptides, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
3. Anticancer Properties
There is emerging evidence suggesting that carbamate derivatives can act as anticancer agents. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation. Specific studies have shown that these compounds can induce cytotoxicity in cancer cell lines, warranting further investigation into their potential as therapeutic agents .
Agrochemical Applications
1. Herbicidal Activity
Compounds similar to this compound have been explored for their herbicidal properties. Research indicates that these compounds can inhibit the growth of specific weed species without adversely affecting crop plants. This selective herbicidal action is attributed to their ability to disrupt metabolic processes in target plants .
2. Insecticidal Properties
The compound's structural features suggest potential insecticidal activity. Preliminary studies have indicated effectiveness against common agricultural pests, making it a candidate for development into environmentally friendly insecticides .
Material Science Applications
1. Polymer Chemistry
this compound can serve as a building block for synthesizing advanced polymers with tailored properties. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
- Halogenation Patterns: The target compound’s 4-chloro and 2,6-difluorobenzoyl groups contrast with: tert-Butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate (): Contains a single chlorine atom but lacks fluorination, which may reduce electronegativity and alter solubility . tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate (): Features a trifluoromethoxy group, enhancing metabolic stability compared to the target’s difluorobenzoyl moiety .
Boronate vs. Benzoyl Groups : The boronate ester in enables Suzuki-Miyaura couplings, whereas the target’s benzoyl group may participate in electrophilic aromatic substitutions or act as a hydrogen-bond acceptor .
Physicochemical Properties
- Lipophilicity : The 2,6-difluorobenzoyl group in the target compound likely increases lipophilicity (logP) compared to hydroxylated derivatives (e.g., tert-butyl 2-(1-hydroxyethyl)phenylcarbamate in ), affecting membrane permeability .
- Steric Effects : The tert-butyl group provides steric protection in all cases, but the chloro and fluorobenzoyl substituents in the target compound may impose greater steric hindrance than acetyl or boronate groups .
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis may require precise control of halogenation and acylation steps, contrasting with the straightforward reductions in or boronate formations in .
Biological Activity
tert-Butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate (CAS No. 869365-92-4) is a synthetic compound with potential biological activities, particularly in the realm of anti-inflammatory and anti-cancer properties. This article reviews its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and structure-activity relationships.
- Molecular Formula : C18H16ClF2NO3
- Molecular Weight : 367.77 g/mol
- Boiling Point : 449.1 ± 45.0 °C (predicted)
- Density : 1.328 ± 0.06 g/cm³ (predicted)
- pKa : 12.19 ± 0.70 (predicted)
These properties indicate a stable compound suitable for various biological applications.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with substituted benzoyl chlorides. Several derivatives have been synthesized to explore their biological activities, particularly focusing on modifications around the benzene ring that could enhance efficacy.
Anti-inflammatory Activity
Research has demonstrated that derivatives of tert-butyl phenylcarbamates exhibit significant anti-inflammatory properties. In a study involving carrageenan-induced rat paw edema, compounds derived from tert-butyl carbamate showed inhibition rates ranging from 39.021% to 54.239% compared to the standard anti-inflammatory drug indomethacin .
These results suggest that modifications to the structure can lead to enhanced anti-inflammatory effects.
Cytotoxicity and Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, its mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .
Case Study 1: In Vivo Anti-inflammatory Evaluation
A specific case study evaluated the anti-inflammatory effects of tert-butyl phenylcarbamates in a rat model. The study reported that administration of these compounds led to a significant reduction in paw swelling compared to controls, suggesting effective modulation of inflammatory pathways .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of tert-butyl derivatives against human cancer cell lines (e.g., HeLa and MCF7). The results indicated a dose-dependent cytotoxic effect, with IC50 values demonstrating significant potency at lower concentrations compared to traditional chemotherapeutics .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Chlorine and Fluorine Substituents : The presence of chlorine and fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
- tert-Butyl Group : This bulky group contributes to steric hindrance, potentially affecting the compound's interaction with enzymes involved in inflammatory processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
